3-[5-(3,5-dimethylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the piperidine ring: This is typically achieved through the hydrogenation of 3,5-dimethylpyridine.
Introduction of the oxopentyl group: This step involves the reaction of the piperidine derivative with an appropriate oxopentyl precursor under controlled conditions.
Formation of the pyrimidoindole core: This is achieved through a series of cyclization reactions involving the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Pyrimidoindole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-[5-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C23H30N4O3S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-[5-(3,5-dimethylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C23H30N4O3S/c1-14-10-15(2)13-26(12-14)19(28)6-4-5-9-27-22(29)21-20(25-23(27)31)17-11-16(30-3)7-8-18(17)24-21/h7-8,11,14-15,24H,4-6,9-10,12-13H2,1-3H3,(H,25,31) |
InChI Key |
STWUSXGWZZIMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S)C |
Origin of Product |
United States |
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